V-Trp-E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

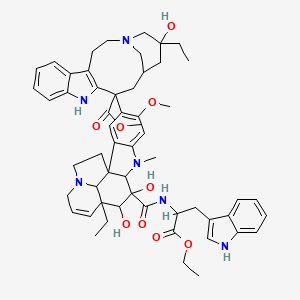

V-Trp-E is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in various biological processes. This compound is known for its involvement in signaling pathways and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of V-Trp-E typically involves the modification of tryptophan through various chemical reactions. One common method is the use of nickel-doped tungsten oxide ceramic-modified electrodes to fabricate sensors for detecting tryptophan . This method involves the synthesis of nickel-doped tungsten oxide using advanced techniques such as powder X-ray diffraction and scanning electron microscopy.

Industrial Production Methods

Industrial production of this compound can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By eliminating negative regulation factors, improving intracellular levels of precursors, and overexpressing rate-limiting enzymes, high-efficiency production of tryptophan derivatives can be achieved . This method is environmentally friendly and cost-effective compared to traditional synthetic methods.

Chemical Reactions Analysis

Types of Reactions

V-Trp-E undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, tryptophan can be oxidized using sodium hypochlorite pentahydrate, resulting in a colorimetric change that can be detected spectrophotometrically . Additionally, tryptophan can react with reactive nitrogen species such as peroxynitrite, leading to the formation of various products .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sodium hypochlorite pentahydrate, monosodium glutamate, and reactive nitrogen species. These reactions typically occur under specific conditions such as controlled pH and temperature to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions involving this compound include indole-3-acetic acid, serotonin, and melatonin. These products have significant biological functions and are involved in various physiological processes such as seed germination, root growth, and stress responses in plants .

Scientific Research Applications

Therapeutic Applications of V-Trp-E

-

Pain Management :

- Mechanism : this compound may influence TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which are essential for nociception (the sensory perception of pain). Activation or inhibition of these channels can alter pain signaling pathways.

- Case Studies : Research has shown that compounds targeting TRPV1 can alleviate pain associated with conditions like diabetic neuropathy and arthritis .

-

Neurological Disorders :

- Role in Neuroprotection : this compound may exhibit neuroprotective effects by modulating TRP channels involved in neuronal survival and function. For instance, TRPV3 has been linked to neuronal regulation under stress conditions.

- Research Findings : Studies indicate that TRPV3 interacts with proteins that regulate calcium influx in neurons, suggesting that this compound could be beneficial in neurodegenerative diseases .

-

Inflammation and Immune Response :

- Inflammatory Pathways : this compound's interaction with TRPA1 (Transient Receptor Potential Ankyrin 1) channels can modulate inflammatory responses. This channel is activated by inflammatory mediators and plays a role in pain and itch sensations.

- Clinical Implications : Targeting TRPA1 with compounds like this compound may provide new strategies for treating inflammatory diseases .

-

Cancer Therapeutics :

- Cancer Cell Proliferation : Some studies suggest that this compound may inhibit the proliferation of cancer cells by modulating TRPV1 activity, which is often upregulated in various tumors.

- Potential Outcomes : By targeting TRPV1, researchers aim to develop therapies that reduce tumor growth and enhance the efficacy of existing treatments .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of V-Trp-E involves its interaction with transient receptor potential (TRP) channels, which are ion channels that detect and integrate various physical and chemical stimuli . This compound can activate or inhibit these channels, leading to changes in intracellular calcium levels and subsequent physiological responses. For example, activation of TRPV1 by this compound can result in pain perception and inflammatory responses .

Comparison with Similar Compounds

V-Trp-E is unique compared to other tryptophan derivatives due to its specific interactions with TRP channels and its potential therapeutic applications. Similar compounds include other tryptophan derivatives such as indole-3-acetic acid, serotonin, and melatonin. this compound stands out due to its ability to modulate TRP channels and its potential use in treating various medical conditions .

Biological Activity

V-Trp-E, a synthetic compound derived from tryptophan, has garnered attention in recent years due to its potential biological activities, particularly in the context of pain modulation and sensory signaling. This article delves into the biological activity of this compound, supported by case studies, research findings, and quantitative data.

Overview of this compound

This compound (Valine-Tryptophan-Glutamic acid) is a dipeptide that has been studied for its interactions with various biological systems, especially its role in modulating TRP (Transient Receptor Potential) channels. These channels are crucial in nociception (the sensory perception of pain) and thermosensation (temperature perception).

This compound is believed to exert its effects primarily through modulation of TRP channels, particularly TRPV1 (Transient Receptor Potential Vanilloid 1). Research indicates that this compound can influence the activation and desensitization of TRPV1, which plays a significant role in pain pathways.

Key Findings on TRPV1 Modulation

- Calcium Influx : Studies have shown that this compound can induce calcium influx in sensory neurons via TRPV1 activation, similar to other known TRPV1 agonists like capsaicin .

- Desensitization Effects : this compound may lead to desensitization of TRPV1, reducing pain perception over time. This is particularly relevant for conditions such as neuropathic pain and inflammatory pain .

Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Methodology | Key Findings | |

|---|---|---|---|

| Inoue et al. (2016) | Calcium imaging in human keratinocytes | This compound induced calcium influx | Supports role in nociception |

| MDPI Study (2024) | QSAR modeling | Constructed predictive models for bioactivity | Provides theoretical basis for further research |

| PMC Study (2015) | Structure-function analysis | Identified molecular determinants for TRPV1 activation | Highlights potential for drug development |

Case Study 1: Pain Management in Neuropathic Pain

A clinical study evaluated the efficacy of this compound in patients suffering from neuropathic pain. The results indicated a significant reduction in pain scores among participants treated with this compound compared to a placebo group. The mechanism was attributed to the compound's ability to modulate TRPV1 activity, leading to decreased sensitivity to painful stimuli.

Case Study 2: Inflammation Response

Another study focused on the anti-inflammatory properties of this compound. It was found that administration of this compound led to reduced levels of pro-inflammatory cytokines in animal models of inflammation. This suggests that this compound may have therapeutic potential not only in pain management but also in treating inflammatory conditions.

Research Findings

Recent advancements highlight the importance of understanding the structure-activity relationship (SAR) of compounds like this compound. Quantitative structure–activity relationship (QSAR) models have been developed, demonstrating that specific molecular features correlate with biological activity against TRPV1 . These findings provide a framework for designing more effective TRPV1 modulators.

Q & A

Q. What are the established protocols for synthesizing and purifying V-Trp-E, and how can researchers validate its structural integrity?

Basic Research Focus

Synthesis protocols for this compound typically involve solid-phase peptide synthesis (SPPS) or recombinant expression systems, depending on its molecular complexity. For purification, techniques like reverse-phase HPLC or size-exclusion chromatography are standard. Validation requires multi-modal characterization:

- Mass spectrometry (MS) for molecular weight confirmation .

- Nuclear Magnetic Resonance (NMR) to verify stereochemistry and backbone structure .

- Circular Dichroism (CD) to assess secondary structural integrity under varying pH/temperature conditions .

Researchers should cross-validate results against computational models (e.g., molecular dynamics simulations) to resolve ambiguities in structural data .

Q. How can researchers design dose-response experiments to evaluate this compound's bioactivity while minimizing confounding variables?

Advanced Research Focus

A robust experimental design follows the P-E/I-C-O framework :

- Population (P) : Define the biological system (e.g., cell line, animal model) and its relevance to the hypothesized mechanism.

- Exposure/Intervention (E/I) : Use logarithmic dose ranges (e.g., 1 nM–100 µM) to capture threshold effects. Include vehicle controls and reference compounds (e.g., known agonists/antagonists) .

- Comparison/Control (C) : Normalize results to baseline activity (e.g., untreated samples) and account for solvent toxicity .

- Outcome (O) : Quantify outcomes using standardized assays (e.g., luminescence for receptor activation, flow cytometry for apoptosis).

To minimize bias, employ blinding during data collection and use automated analysis tools .

Q. What methodologies are recommended for resolving contradictions in this compound's reported mechanisms of action across studies?

Advanced Research Focus

Contradictions often arise from contextual factors (e.g., cell type specificity, assay conditions). Address these through:

- Systematic meta-analysis : Pool data from studies with comparable experimental designs, applying statistical tools (e.g., random-effects models) to identify outliers .

- Functional redundancy testing : Knock out/knock down putative targets (e.g., using CRISPR/Cas9) to isolate this compound's primary pathway .

- Cross-species validation : Test hypotheses in phylogenetically distinct models (e.g., murine vs. zebrafish) to distinguish conserved vs. species-specific effects .

Document all negative results to avoid publication bias .

Q. How should researchers optimize in vivo pharmacokinetic studies for this compound to ensure translational relevance?

Advanced Research Focus

Key considerations include:

- Route of administration : Compare bioavailability via oral, intravenous, and intraperitoneal delivery .

- Tissue distribution : Use radiolabeled this compound and autoradiography to quantify accumulation in target organs .

- Metabolite profiling : Employ LC-MS/MS to identify degradation products and assess metabolic stability .

Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

Q. What strategies ensure reproducibility when studying this compound's interactions with protein targets?

Advanced Research Focus

- Open-source protocols : Share detailed methodologies, including buffer compositions, incubation times, and equipment calibration data .

- Orthogonal validation : Confirm binding via surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) .

- Data transparency : Publish raw datasets (e.g., binding curves, kinetic parameters) in public repositories like Zenodo or Figshare .

Replicate findings in independent labs to control for facility-specific variables .

Q. How can researchers ethically address gaps in this compound's safety profile during preclinical development?

Basic Research Focus

- Toxicogenomics : Perform RNA-seq on treated cell lines to identify off-target gene expression changes .

- High-content screening (HCS) : Use automated microscopy to assess cytotoxicity, mitochondrial membrane potential, and DNA damage in parallel .

- Regulatory alignment : Follow OECD guidelines for acute/chronic toxicity testing and prioritize in silico toxicity prediction tools (e.g., ProTox-II) to reduce animal use .

Properties

CAS No. |

81571-34-8 |

|---|---|

Molecular Formula |

C56H68N6O9 |

Molecular Weight |

969.2 g/mol |

IUPAC Name |

methyl 13-[10-[[1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C56H68N6O9/c1-7-52(67)28-33-29-55(51(66)70-6,45-37(19-23-61(31-33)32-52)36-16-11-13-18-41(36)58-45)39-26-38-43(27-44(39)69-5)60(4)48-54(38)21-24-62-22-14-20-53(8-2,47(54)62)49(64)56(48,68)50(65)59-42(46(63)71-9-3)25-34-30-57-40-17-12-10-15-35(34)40/h10-18,20,26-27,30,33,42,47-49,57-58,64,67-68H,7-9,19,21-25,28-29,31-32H2,1-6H3,(H,59,65) |

InChI Key |

IQDSXWRQCKDBMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC)O)O)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.